YK-3-237

Catalog No.
S548584
CAS No.
1268159-09-6
M.F
C19H21BO7
M. Wt
372.17684
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YK-3-237

CAS Number

1268159-09-6

Product Name

YK-3-237

IUPAC Name

(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid

Molecular Formula

C19H21BO7

Molecular Weight

372.17684

InChI

InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+

InChI Key

KTWGDOOKBJBHTF-SOFGYWHQSA-N

SMILES

COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1

solubility

Soluble in DMSO, not in water

Synonyms

YK3237; YK3237; YK 3237.

The exact mass of the compound YK-3-237 is 372.13803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YK-3-237 (CAS 1268159-09-6) is a synthetic boronic acid chalcone derivative primarily utilized as a selective activator of sirtuin-1 (SIRT1). Unlike broad-spectrum polyphenols, YK-3-237 is engineered to deacetylate mutant p53 (mtp53) at the K382 residue, leading to its targeted depletion and the subsequent upregulation of wild-type p53 target genes such as PUMA and NOXA[1]. In procurement and assay design, YK-3-237 is valued for its submicromolar efficacy in triple-negative breast cancer (TNBC) models and its distinct lack of tubulin-binding activity, differentiating it from its structural parent, combretastatin A-4 . It is highly soluble in anhydrous DMSO (up to 30 mg/mL), making it readily processable for high-throughput in vitro screening and long-term cell viability assays .

Substituting YK-3-237 with generic SIRT1 activators like resveratrol or structural analogs like combretastatin A-4 (CA-4) fundamentally alters experimental outcomes. While resveratrol is a widely available SIRT1 activator, it exhibits lower in vitro potency and requires higher concentrations to achieve comparable mtp53 deacetylation, risking off-target metabolic effects [1]. Conversely, substituting with CA-4 based on structural similarity introduces severe confounding variables; CA-4 is a potent tubulin polymerization inhibitor, whereas YK-3-237 has been chemically modified via a boronic acid group to abolish tubulin binding [2]. Consequently, utilizing these generic substitutes will either fail to isolate SIRT1-dependent mtp53 depletion or inadvertently trigger tubulin-mediated cytotoxicity, compromising the reproducibility of targeted oncological assays[3].

Higher SIRT1 Activation Potency vs. Resveratrol

In comparative in vitro enzyme activation assays, YK-3-237 demonstrates higher potency than the standard SIRT1 activator resveratrol. YK-3-237 achieves maximal SIRT1 activation at 10 µM, effectively driving the deacetylation of mtp53 and reducing the long-term survival of SUM149PT breast cancer cells more efficiently than equivalent doses of resveratrol [1].

Evidence DimensionSIRT1 Activation & Cell Survival
Target Compound DataMaximal SIRT1 activation at 10 µM; robust suppression of SUM149PT colony formation.
Comparator Or BaselineResveratrol (Standard baseline)
Quantified DifferenceYK-3-237 exhibits greater in vitro SIRT1 activation potency and a stronger reduction in long-term cell survival compared to resveratrol.
ConditionsIn vitro purified human SIRT1 enzyme assay and SUM149PT long-term survival assay (3-day treatment, 4-day recovery).

Buyers requiring robust, low-concentration SIRT1 activation for long-term cell assays should procure YK-3-237 over generic resveratrol to ensure sustained pathway engagement.

Abolished Tubulin Binding Relative to Combretastatin A-4

Despite being a boronic acid chalcone analog of combretastatin A-4 (CA-4), YK-3-237 exhibits a completely divergent mechanism of action. While CA-4 is a well-known tubulin inhibitor, in vitro binding assays confirm that YK-3-237 does not bind to tubulin [1]. Instead, its anti-proliferative effects are driven by SIRT1-mediated deacetylation.

Evidence DimensionTubulin Binding Affinity
Target Compound DataNo tubulin binding in vitro.
Comparator Or BaselineCombretastatin A-4 (CA-4) (Potent tubulin binder)
Quantified DifferenceComplete elimination of direct tubulin binding activity compared to the parent compound.
ConditionsIn vitro tubulin binding assay.

This guarantees that researchers studying SIRT1 pathways will not face confounding cytotoxicity from tubulin disruption, making YK-3-237 the precise choice for mtp53 targeting.

High Selectivity for Mutant p53 TNBC Cell Lines

YK-3-237 demonstrates high selectivity for triple-negative breast cancer (TNBC) cell lines harboring mutant p53 compared to wild-type p53 luminal lines. For instance, it inhibits the proliferation of the TNBC line HS578T with an IC50 of 0.160 µM, whereas the luminal line MCF7 requires an IC50 of 2.402 µM, representing a 15-fold difference in potency .

Evidence DimensionAnti-proliferative IC50
Target Compound DataIC50 = 0.160 ± 0.043 µM (HS578T cells)
Comparator Or BaselineIC50 = 2.402 ± 0.256 µM (MCF7 WTp53 cells)
Quantified Difference15-fold higher potency against mtp53 TNBC cells versus WTp53 luminal cells.
Conditions72-hour cell viability (MTT) assay across a panel of breast cancer cell lines.

Procurement of YK-3-237 is justified for screening programs that require a compound capable of selectively targeting mutant p53 over wild-type p53.

Formulation Reliability in Anhydrous Organic Solvents

YK-3-237 is insoluble in water, which necessitates specific handling protocols for in vitro and in vivo assays. It achieves excellent solubility in anhydrous DMSO (up to 25-30 mg/mL) and ethanol (up to 10-19 mg/mL) . However, vendors note that moisture-contaminated DMSO can significantly reduce solubility, requiring the use of fresh, anhydrous solvent to maintain a stable stock solution .

Evidence DimensionMaximum Solubility
Target Compound Data25-30 mg/mL in anhydrous DMSO.
Comparator Or BaselineAqueous buffers (Insoluble) / Moisture-contaminated DMSO (Reduced solubility)
Quantified DifferenceComplete transition from insoluble in water to highly processable in anhydrous organic solvents.
ConditionsStandard laboratory temperature, fresh anhydrous DMSO vs. moisture-contaminated DMSO.

Technical buyers and lab managers must ensure the concurrent procurement of anhydrous DMSO to prevent precipitation and ensure reproducible dosing in high-throughput screens.

Targeted Depletion of Mutant p53 in Oncology Models

Because YK-3-237 selectively deacetylates the K382 residue of mutant p53 via SIRT1 activation, it is a highly effective reagent for in vitro and in vivo models focused on mutant p53 gain-of-function in triple-negative breast cancer (TNBC). It should be prioritized over generic SIRT1 activators when the explicit goal is to induce PARP-dependent apoptosis and G2/M cell cycle arrest in mtp53-carrying cell lines [1].

Isolating SIRT1 Pathways Free from Tubulin Interference

In structural activity relationship (SAR) studies or pathway mapping where combretastatin A-4 (CA-4) derivatives are evaluated, YK-3-237 serves as a critical tool compound. Its complete lack of tubulin binding allows researchers to decouple SIRT1 activation from the cytoskeletal disruption typically caused by chalcone-based CA-4 analogs [1].

High-Throughput Screening for SIRT1-Activating Compounds (STACs)

Due to its higher in vitro potency compared to resveratrol and its high solubility in anhydrous DMSO (up to 30 mg/mL), YK-3-237 is an excellent positive control for high-throughput screening assays aimed at identifying novel SIRT1-activating compounds (STACs). It provides a reliable, low-micromolar baseline for maximal SIRT1 enzyme activation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

372.13803

Appearance

White solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Yi YW, Kang HJ, Kim HJ, Kong Y, Brown ML, Bae I. Targeting mutant p53 by a SIRT1 activator YK-3-237 inhibits the proliferation of triple-negative breast cancer cells. Oncotarget. 2013 Jul;4(7):984-94. PubMed PMID: 23846322; PubMed Central PMCID: PMC3759676.
2: Ponnusamy M, Zhuang MA, Zhou X, Tolbert E, Bayliss G, Zhao TC, Zhuang S. Activation of Sirtuin-1 Promotes Renal Fibroblast Activation and Aggravates Renal Fibrogenesis. J Pharmacol Exp Ther. 2015 Aug;354(2):142-51. doi: 10.1124/jpet.115.224386. Epub 2015 May 28. PubMed PMID: 26022003; PubMed Central PMCID: PMC4518074.

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